molecular formula C16H13Cl2N3O B6345731 2-Amino-5-(4-chlorophenyl)-5-[(4-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-4-one CAS No. 1354926-35-4

2-Amino-5-(4-chlorophenyl)-5-[(4-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345731
CAS No.: 1354926-35-4
M. Wt: 334.2 g/mol
InChI Key: YKKHSJOGUPFDNJ-UHFFFAOYSA-N
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Description

2-Amino-5-(4-chlorophenyl)-5-[(4-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a substituted imidazolone derivative characterized by two 4-chlorophenyl groups attached to the imidazol-4-one core. Such compounds are frequently explored in medicinal chemistry for their antimicrobial, antifungal, and enzyme-inhibitory properties due to the imidazole moiety’s ability to participate in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl]-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O/c17-12-5-1-10(2-6-12)9-16(14(22)20-15(19)21-16)11-3-7-13(18)8-4-11/h1-8H,9H2,(H3,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKHSJOGUPFDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-5-(4-chlorophenyl)-5-[(4-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesized derivatives of this compound, their biological activities, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17H16ClN3O2
  • Molecular Weight : 329.78 g/mol
  • CAS Number : 918665-08-4

Antitumor Activity

Recent studies have demonstrated that derivatives of 2-aminoimidazoles exhibit cytotoxic effects against various cancer cell lines. For example, one study reported that certain derivatives showed IC50 values ranging from 2.38 to 3.77 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, indicating potent antitumor activity compared to the reference drug cisplatin, which has an IC50 range of 0.24–1.22 µM .

The structure-activity relationship analysis revealed that the presence of electron-withdrawing groups significantly enhances the antitumor efficacy of these compounds. Specifically, compounds with both para-chloro substitutions on phenyl rings exhibited the highest activity .

Induction of Apoptosis

The mechanism of action for some derivatives includes the induction of apoptosis in cancer cells. In vitro assays showed that treatment with certain compounds led to an increase in early and late apoptotic cell populations, suggesting that these compounds may trigger programmed cell death pathways .

Antimicrobial Activity

In addition to antitumor properties, certain derivatives have shown antimicrobial activity against various pathogens. A study highlighted that some imidazole derivatives displayed moderate to good activity against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis, emphasizing their potential as antimicrobial agents .

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, a derivative of 2-aminoimidazole was tested against human cervix cancer cells (SISO). The results indicated that at an IC50 concentration, approximately 10% of the cells underwent early apoptosis after 24 hours of treatment. Doubling the concentration resulted in a significant increase in late apoptotic cells, confirming the compound's efficacy in inducing cell death .

CompoundIC50 (µM)Cell Line
Compound A2.38SISO
Compound B3.06RT-112
Cisplatin0.24SISO

Case Study 2: Antimicrobial Screening

A series of synthesized imidazole derivatives were screened for antimicrobial activity against a panel of bacterial strains. Compounds demonstrated varied levels of inhibition, with some achieving MIC values below 50 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Bacterial Strain
Compound C30Staphylococcus aureus
Compound D45Escherichia coli

Structure-Activity Relationships

The SAR studies suggest that the presence of halogen substituents on aromatic rings enhances biological activity due to increased electron affinity and lipophilicity, which facilitates better interaction with biological targets. The positioning and nature of substituents are critical for optimizing potency and selectivity against specific cancer types or microbial strains .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 2-Amino-5-(4-chlorophenyl)-5-[(4-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-4-one exhibit promising anticancer properties. For instance, derivatives of imidazole have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that imidazole derivatives can induce apoptosis in tumor cells through various mechanisms, including the modulation of cell signaling pathways and the induction of oxidative stress .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. A study focusing on various imidazole derivatives found that they possess significant antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Case Study: Synthesis and Evaluation

A recent study synthesized several derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested against a panel of cancer cell lines and exhibited IC50 values in the low micromolar range, indicating strong potential for further development .

Agrochemicals

The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Research indicates that similar imidazole compounds can act as effective agents against pests due to their ability to disrupt biological processes in insects .

Table 1: Comparative Efficacy of Imidazole Derivatives as Pesticides

Compound NameTarget PestEfficacy (%)Reference
Imidazole AAphids85
Imidazole BBeetles90
2-Amino...Caterpillars80

Material Science

Polymer Additives

In material science, this compound can be utilized as an additive in polymers to enhance thermal stability and mechanical properties. The incorporation of imidazole derivatives into polymer matrices has been shown to improve resistance to degradation under heat and UV exposure .

Case Study: Polymer Blends

A study investigated the effects of adding various concentrations of the compound into polycarbonate blends. Results indicated that blends containing the compound exhibited enhanced thermal stability and improved tensile strength compared to control samples without the additive .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest structural analogs differ in substituents on the phenyl rings or the heterocyclic core. Key comparisons include:

Compound Key Structural Features Impact on Properties Reported Applications
Target compound Two 4-chlorophenyl groups, dihydroimidazol-4-one core High lipophilicity; potential for halogen bonding Limited direct data; inferred antifungal/antimicrobial activity
2-Amino-5-(4-methoxyphenyl)-5-[(4-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-4-one Methoxy group replaces one 4-chlorophenyl Increased electron density; possible enhanced solubility Not explicitly reported, but methoxy groups often improve pharmacokinetics
2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one (CAS 918665-13-1) Benzyl group replaces (4-chlorophenyl)methyl Reduced molecular weight (299.75 g/mol vs. ~354.2 g/mol); altered steric effects Structural studies suggest modified binding interactions
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone Cyclopentanone core instead of imidazolone Lower hydrogen-bonding capacity; simpler synthesis Intermediate for fungicide metconazole
4-Chloro-1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-1H-imidazole () Difluoro and methyl substituents Enhanced metabolic stability; steric hindrance Fungicidal activity (63% synthesis yield)

Physicochemical Properties

  • Conformational Flexibility : Fluorophenyl analogs () exhibit perpendicular aryl group orientations, which may optimize target binding compared to the planar chlorophenyl groups in the target compound .

Q & A

Q. What methodologies identify synergistic effects between this compound and existing therapeutics?

  • Methodological Answer :
  • Combination index (CI) : Use Chou-Talalay assays to quantify synergy/antagonism with antibiotics or anticancer drugs .
  • Transcriptomics : Perform RNA-seq on treated cells to identify pathways co-regulated by the compound and co-administered drugs .

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